1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid
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Overview
Description
1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound with the molecular formula C13H16BrNO2 This compound features a cyclobutane ring substituted with a carboxylic acid group and an amino-bromo-phenylethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of phenylethylamine to introduce the bromine atom. This is followed by the formation of the cyclobutane ring through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: De-brominated compounds.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid
- 1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid
- 1-[2-Amino-1-(2-iodophenyl)ethyl]cyclobutane-1-carboxylic acid
Uniqueness
1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the presence of the bromine atom, which can engage in specific interactions not possible with other halogens. This can lead to distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs .
Properties
Molecular Formula |
C13H16BrNO2 |
---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
1-[2-amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-11-5-2-1-4-9(11)10(8-15)13(12(16)17)6-3-7-13/h1-2,4-5,10H,3,6-8,15H2,(H,16,17) |
InChI Key |
QCHYKRCKZJSZPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(CN)C2=CC=CC=C2Br)C(=O)O |
Origin of Product |
United States |
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